

7-Chloroquinolin-2-amine molecular weight and formula

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Compound of Interest

Compound Name: 7-Chloroquinolin-2-amine

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An In-depth Technical Guide to **7-Chloroquinolin-2-amine**: Properties, Synthesis, and Applications

Abstract

7-Chloroquinolin-2-amine is a heterocyclic aromatic amine that serves as a pivotal structural motif in medicinal chemistry and materials science. Its quinoline core, functionalized with a reactive amine group at the C2 position and a chlorine atom at the C7 position, provides a versatile scaffold for the synthesis of a wide range of derivatives. The 7-chloroquinoline moiety is a well-established pharmacophore found in numerous therapeutic agents, most notably antimalarial drugs like chloroquine. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthetic methodologies, spectroscopic characterization, and key applications of **7-Chloroquinolin-2-amine**, with a focus on its role in drug discovery and development for researchers and scientists in the field.

Physicochemical and Structural Properties

7-Chloroquinolin-2-amine is a solid organic compound whose structural and physical properties are foundational to its chemical behavior and applications. The key identifiers and properties are summarized below.

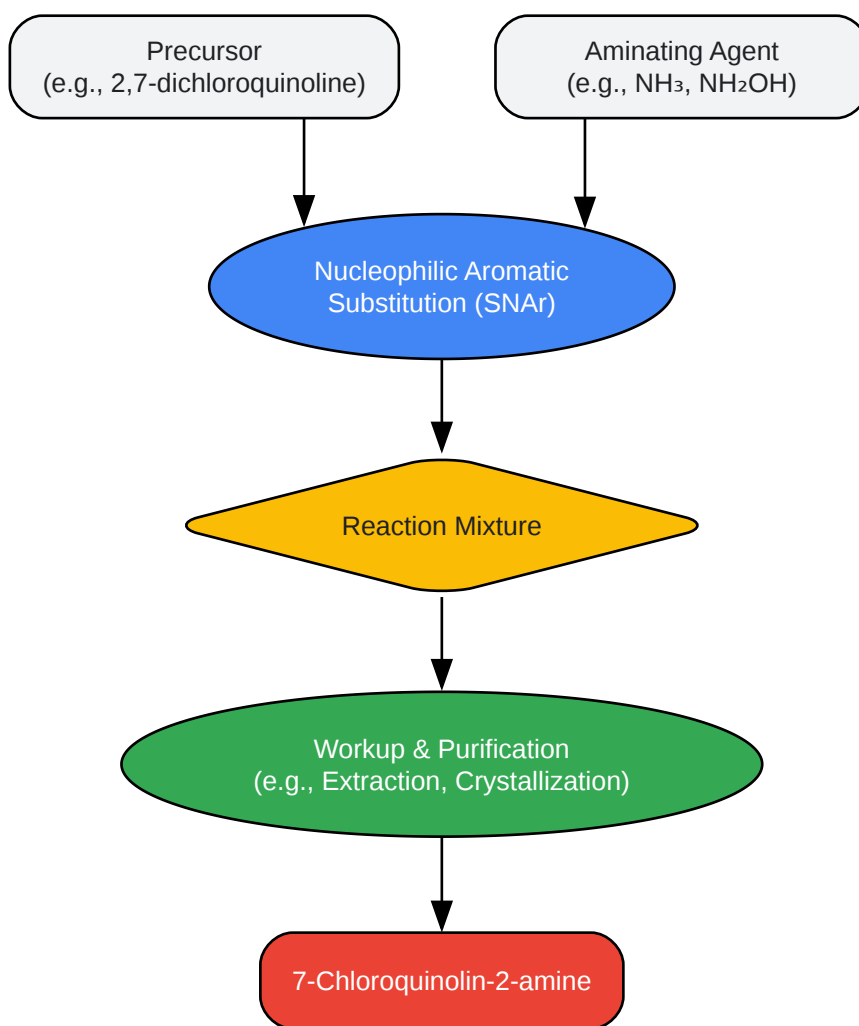
Property	Value	Source
IUPAC Name	7-chloroquinolin-2-amine	[1]
CAS Number	43200-95-9	[2][3]
Molecular Formula	C ₉ H ₇ ClN ₂	[1][4]
Molecular Weight	178.62 g/mol	[1][4][5][6]
Monoisotopic Mass	178.0297759 Da	[1][5]
Appearance	Solid (form may vary)	N/A
Topological Polar Surface Area	38.9 Å ²	[4][5]
Hydrogen Bond Donors	1	[1][4]
Hydrogen Bond Acceptors	2	[1][4]
Rotatable Bond Count	0	[1][4]

Synthesis and Reactivity

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While specific literature detailing the synthesis of **7-Chloroquinolin-2-amine** is sparse, its preparation can be inferred from established methodologies for analogous compounds, primarily involving the functionalization of a pre-formed quinoline ring.

A common strategy involves nucleophilic aromatic substitution (S_NAr) reactions on a suitable di-substituted quinoline precursor, such as 4,7-dichloroquinoline or 2,7-dichloroquinoline. The chlorine atom at the C2 or C4 position of the quinoline ring is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen. This reactivity is a key principle in the synthesis of many aminoquinoline derivatives.[7][8]

The following workflow illustrates a generalized synthetic pathway.



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*General synthetic workflow for **7-Chloroquinolin-2-amine**.*

The amine group at the C2 position can undergo further reactions, such as acylation, alkylation, or condensation, providing a handle for creating diverse chemical libraries for screening.^{[9][10]}

Spectroscopic Characterization

Spectroscopic analysis is crucial for structure elucidation and purity assessment. Based on the structure and data from analogous compounds, the following spectral characteristics are expected for **7-Chloroquinolin-2-amine**.^[11]

Spectroscopy Type	Expected Characteristics
^1H NMR	Aromatic protons (H2, H3, H4, H5, H6, H8) would appear as multiplets and doublets in the δ 7.0-8.5 ppm range. The amine ($-\text{NH}_2$) protons would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
^{13}C NMR	Aromatic carbons would resonate in the δ 110-155 ppm range. The carbon bearing the amine group (C2) and the carbon bearing the chlorine (C7) would have characteristic chemical shifts influenced by the heteroatoms.
IR Spectroscopy	Characteristic peaks would include N-H stretching vibrations for the primary amine (around $3200\text{-}3400\text{ cm}^{-1}$), C=N and C=C stretching vibrations of the quinoline ring (around $1500\text{-}1650\text{ cm}^{-1}$), and a C-Cl stretching vibration in the lower frequency region (around $700\text{-}800\text{ cm}^{-1}$).
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M^+) corresponding to the compound's molecular weight, along with a characteristic $\text{M}+2$ peak at approximately one-third the intensity of the M^+ peak, confirming the presence of a single chlorine atom.

Applications in Drug Discovery and Development

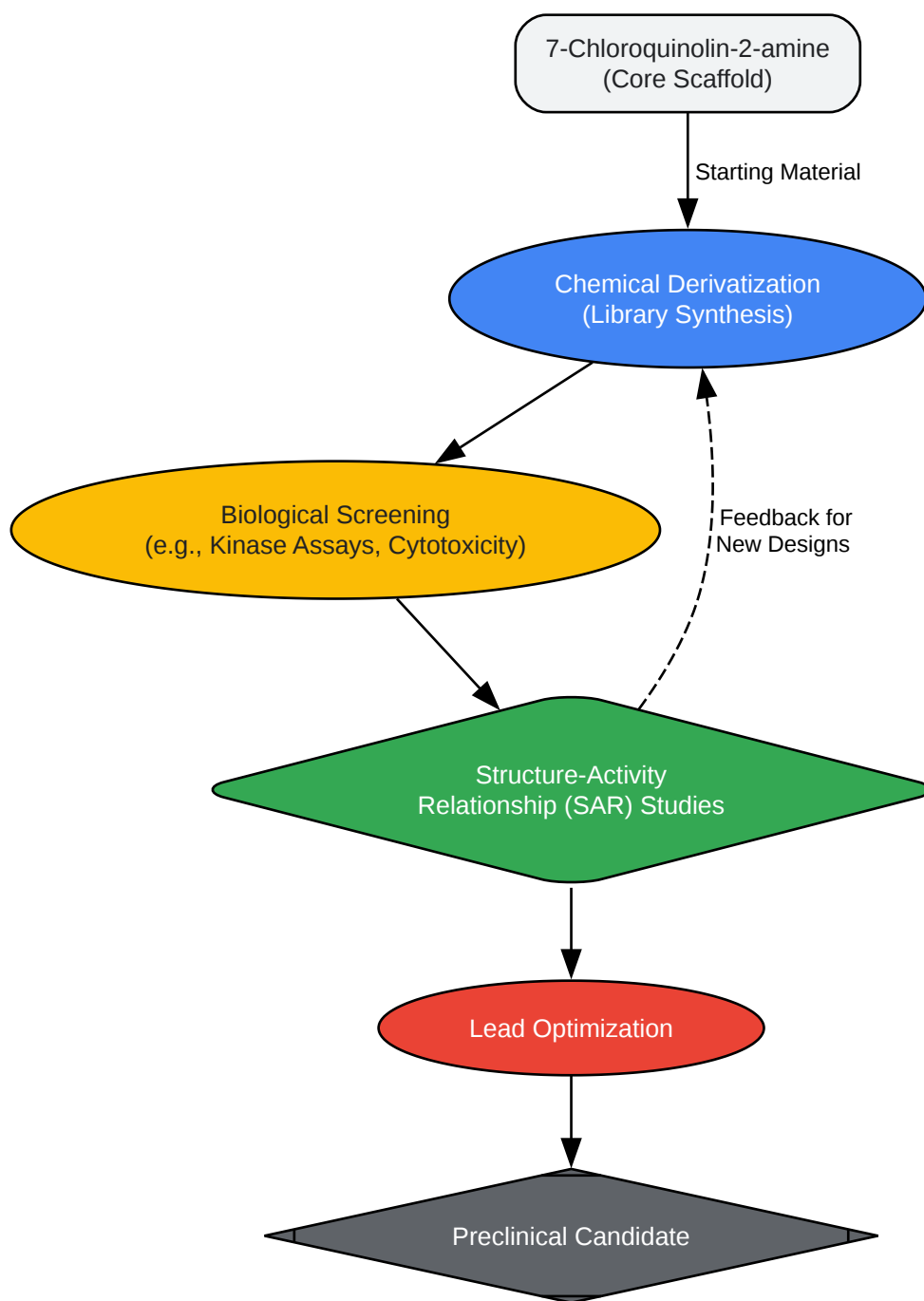
The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of bioactive compounds.^{[12][13]} Its derivatives have demonstrated a wide spectrum of pharmacological activities.

- **Antimalarial Agents:** The most famous application is in antimalarial drugs. The 7-chloroquinoline core is essential for the activity of chloroquine and hydroxychloroquine,

which function by interfering with heme detoxification in the parasite.[14][15]

- **Anticancer Agents:** Numerous 7-chloroquinoline derivatives have been investigated as potential anticancer drugs.[12][13] They often function as kinase inhibitors by mimicking the ATP purine ring and binding to the ATP-binding site of kinases, which are crucial in cancer cell signaling pathways.[16] The 2-amino group serves as an ideal point for modification to achieve selectivity and potency.[16]
- **Antimicrobial and Antiviral Research:** This scaffold has been explored for developing agents against various microbes.[7] More recently, derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro).[15]

The diagram below illustrates the central role of **7-Chloroquinolin-2-amine** as a building block in a typical drug discovery pipeline.



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Role of 7-Chloroquinolin-2-amine in a drug discovery workflow.

Safety and Handling

As with any laboratory chemical, **7-Chloroquinolin-2-amine** and its parent compound, 7-chloroquinoline, must be handled with appropriate care. Users should always consult the latest

Safety Data Sheet (SDS) before handling.[17]

- General Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[18]
[19] Can cause skin and eye irritation.[18]
- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19][20]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][19]
Avoid creating dust.[17] Keep away from heat and ignition sources.[20]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][20]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18][20]
 - Skin: Wash off immediately with soap and plenty of water.[18]
 - Ingestion: Do not induce vomiting. Rinse mouth and call a physician or poison control center.[18][21]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[17][18]

Experimental Protocols

Protocol 1: Representative Synthesis of a 7-Chloroquinoline Derivative

This protocol describes the synthesis of an N-substituted 7-chloroquinoline via $\text{S}_{\text{N}}\text{Ar}$, a common reaction for this class of compounds.[7][8]

- Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4,7-dichloroquinoline in a suitable solvent (e.g., ethanol, DMF).
- Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired amine nucleophile (e.g., o-phenylenediamine) to the solution.

- **Reaction Conditions:** If necessary, add a base (e.g., K_2CO_3) to scavenge the HCl byproduct. The reaction can be performed at room temperature, but heating (e.g., reflux at 80-120 °C) often accelerates the substitution.[8] Ultrasound irradiation can also be used to promote the reaction.[7]
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the starting material is consumed, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Final Product:** Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted 7-chloroquinoline.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to assess the anti-proliferative activity of synthesized 7-chloroquinoline derivatives against cancer cell lines.[12][16]

- **Cell Culture:** Culture human cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO_2 .
- **Cell Seeding:** Trypsinize the cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Allow the cells to adhere for 24 hours.
- **Compound Treatment:** Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations (e.g., 0.1 to 100 $\mu g/mL$) in the culture medium.[12] Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.
- **Incubation:** Incubate the plates for 24-48 hours.

- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

7-Chloroquinolin-2-amine is a molecule of significant interest due to its foundational role as a chemical scaffold. Its straightforward reactivity and the proven biological relevance of the 7-chloroquinoline core make it an invaluable starting material for developing novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide has provided the core technical details necessary for researchers to understand and utilize this compound in their scientific endeavors.

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